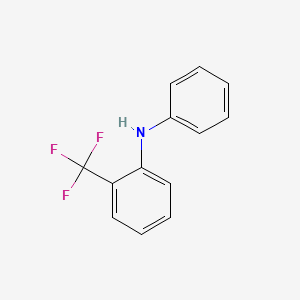
1-Hydroxymethyl-3-methoxymethyl-adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxymethyl-3-methoxymethyl-adamantane is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.32 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of hydroxymethyl and methoxymethyl groups attached to the adamantane core .
Preparation Methods
The synthesis of 1-Hydroxymethyl-3-methoxymethyl-adamantane typically involves the following steps:
Starting Material: The synthesis begins with adamantane as the starting material.
Functionalization: The adamantane core is functionalized by introducing hydroxymethyl and methoxymethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-Hydroxymethyl-3-methoxymethyl-adamantane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form different derivatives with altered functional groups.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxymethyl-3-methoxymethyl-adamantane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-3-methoxymethyl-adamantane involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxymethyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
1-Hydroxymethyl-3-methoxymethyl-adamantane can be compared with other adamantane derivatives such as:
1-Hydroxyadamantane: Lacks the methoxymethyl group, making it less versatile in certain reactions.
1-Methoxyadamantane:
1-Hydroxymethyladamantane: Similar but lacks the methoxymethyl group, leading to different chemical properties and applications.
The presence of both hydroxymethyl and methoxymethyl groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(5S,7R)-3-(methoxymethyl)-1-adamantyl]methanol |
InChI |
InChI=1S/C13H22O2/c1-15-9-13-5-10-2-11(6-13)4-12(3-10,7-13)8-14/h10-11,14H,2-9H2,1H3/t10-,11+,12?,13? |
InChI Key |
CACIRHJYPOJFFR-MPEURRAXSA-N |
Isomeric SMILES |
COCC12C[C@@H]3C[C@H](C1)CC(C3)(C2)CO |
Canonical SMILES |
COCC12CC3CC(C1)CC(C3)(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)

![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)


![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)



![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)
![Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)
